4-(3-formyl-1H-indol-1-yl)butanenitrile
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Overview
Description
4-(3-formyl-1H-indol-1-yl)butanenitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound contains an indole ring system, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the formyl and nitrile groups.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-formyl-1H-indol-1-yl)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-(3-carboxyl-1H-indol-1-yl)butanenitrile.
Reduction: 4-(3-formyl-1H-indol-1-yl)butylamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-formyl-1H-indol-1-yl)butanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-formyl-1H-indol-1-yl)butanenitrile involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The formyl and nitrile groups can also participate in chemical reactions within biological systems, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)butan-1-ol: Similar indole structure but with a hydroxyl group instead of a formyl and nitrile group.
4-(3-formyl-1H-indol-1-yl)butylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
4-(3-formyl-1H-indol-1-yl)butanenitrile is unique due to the presence of both formyl and nitrile groups on the indole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-(3-formylindol-1-yl)butanenitrile |
InChI |
InChI=1S/C13H12N2O/c14-7-3-4-8-15-9-11(10-16)12-5-1-2-6-13(12)15/h1-2,5-6,9-10H,3-4,8H2 |
InChI Key |
PKIDGCHESPLRQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCC#N)C=O |
Origin of Product |
United States |
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